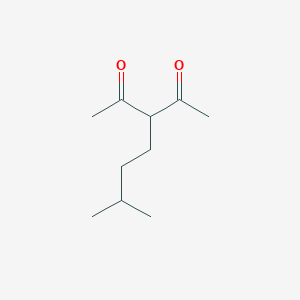

3-(3-methylbutyl)pentane-2,4-dione

Description

3-(3-Methylbutyl)pentane-2,4-dione is a β-diketone derivative featuring a branched 3-methylbutyl substituent at the 3-position of the pentane-2,4-dione backbone. This compound belongs to the acetylacetone family, known for their enol-keto tautomerism and versatility in coordination chemistry, organic synthesis, and materials science. The 3-methylbutyl group introduces steric bulk and lipophilicity, distinguishing it from other derivatives with aromatic, sulfur-containing, or shorter alkyl substituents .

Properties

CAS No. |

10225-31-7 |

|---|---|

Molecular Formula |

C10H18O2 |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

3-(3-methylbutyl)pentane-2,4-dione |

InChI |

InChI=1S/C10H18O2/c1-7(2)5-6-10(8(3)11)9(4)12/h7,10H,5-6H2,1-4H3 |

InChI Key |

VHWDQUBHJZEUNV-UHFFFAOYSA-N |

SMILES |

CC(C)CCC(C(=O)C)C(=O)C |

Canonical SMILES |

CC(C)CCC(C(=O)C)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Sodium Enolate Alkylation

Sodium hydride (NaH) in tetrahydrofuran (THF) effectively generates the enolate of acetylacetone. Subsequent reaction with 1-bromo-3-methylbutane at reflux temperatures yields 3-(3-methylbutyl)pentane-2,4-dione. This method, adapted from the synthesis of 3-decylpentane-2,4-dione, typically achieves moderate yields (60–75%) but requires careful control of stoichiometry to avoid dialkylation. The reaction proceeds via an SN2 mechanism, favoring primary alkyl halides like 1-bromo-3-methylbutane.

Thallium(I) Enolate Strategy

Thallium(I) ethoxide (TlOEt) offers superior enolate stability and selectivity compared to sodium bases. In dimethylformamide (DMF), TlOEt deprotonates acetylacetone at 60°C, and the resulting enolate reacts efficiently with 1-bromo-3-methylbutane to furnish the product in 80–85% yield. Despite its toxicity, this method minimizes O-alkylation side reactions and is preferred for sterically hindered substrates.

Phase-Transfer Catalysis (PTC) for Alkylation

Phase-transfer catalysis enables alkylation under mild conditions using aqueous-organic biphasic systems. Tetrabutylammonium bromide (TBAB) facilitates the transfer of the enolate anion into the organic phase, where it reacts with 1-bromo-3-methylbutane. Reported yields for analogous 3-alkylpentane-2,4-diones under PTC conditions range from 65–70%. This method reduces reliance on anhydrous solvents and is scalable for industrial applications.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Base Selection

-

NaH : Cost-effective but requires strict anhydrous conditions.

-

Lithium diisopropylamide (LDA) : Provides stronger deprotonation but complicates workup.

Comparative Analysis of Methodologies

The table below summarizes key synthetic routes for this compound:

Mechanistic Insights and Side Reactions

The alkylation proceeds via nucleophilic attack of the enolate on the alkyl halide (Fig. 1). Competing pathways include:

Applications and Derivative Synthesis

This compound serves as a precursor for:

Chemical Reactions Analysis

Types of Reactions

3-(3-methylbutyl)pentane-2,4-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Coordination Chemistry

3-(3-methylbutyl)pentane-2,4-dione serves as a ligand in coordination chemistry. It forms stable metal complexes that are crucial for various catalytic processes. The compound's ability to stabilize metal ions enhances its utility in synthesizing organometallic compounds and catalysts used in organic reactions.

Biological Studies

In biological research, this diketone has been investigated for its potential role in enzyme inhibition and metabolic pathways. Studies suggest that it may influence specific metabolic processes due to its structural similarity to other biologically active diketones. For instance, it has been utilized in assays to evaluate enzyme activity related to metabolic disorders .

Industrial Applications

The compound is also used as an intermediate in the synthesis of various organic compounds and materials. Its unique reactivity allows it to be employed in producing pharmaceuticals and agrochemicals. Additionally, it plays a role in developing new materials with specific properties tailored for industrial applications.

Case Study 1: Synthesis of Pyrrole Derivatives

A study demonstrated the synthesis of substituted pyrroles using this compound as a key reactant. The reaction involved phenacyl bromides and amines in an aqueous medium catalyzed by DABCO. This method yielded high amounts of the desired pyrrole derivatives (up to 84% yield), showcasing the compound's effectiveness in multi-component reactions .

Case Study 2: Catalytic Applications

In another investigation, researchers explored the use of this compound as a co-catalyst in organic transformations involving dienophiles and dienes. The compound facilitated the formation of conjugated dienones with significant yields (up to 79%), indicating its potential as an efficient catalyst in synthetic organic chemistry .

Mechanism of Action

The mechanism of action of 3-(3-methylbutyl)pentane-2,4-dione involves its ability to form stable enolate ions due to the presence of two carbonyl groups. These enolate ions can participate in various chemical reactions, such as nucleophilic addition and substitution. The compound’s reactivity is influenced by the electron-withdrawing effects of the carbonyl groups and the steric hindrance provided by the isopentyl group.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The substituent at the 3-position of pentane-2,4-dione critically influences physicochemical properties and reactivity:

| Compound | Substituent | Physical State | Key Structural Features |

|---|---|---|---|

| 3-(3-Methylbutyl)pentane-2,4-dione | Branched alkyl (C5H11) | Likely liquid | High lipophilicity; steric hindrance from branched chain |

| 3-[Ethoxy(phenyl)methyl]pentane-2,4-dione | Aromatic (ethoxy-phenyl) | Yellow oil | Extended conjugation via phenyl ring; enhanced stability in tautomeric forms |

| 3-(Butylthio)pentane-2,4-dione | Thioether (C4H9S) | Colorless liquid | Sulfur atom enables nucleophilic reactions and metal coordination |

| 3-Methylpentane-2,4-dione | Short branched alkyl (CH3) | Liquid | Reduced steric bulk compared to 3-methylbutyl analog |

| 3-(2-Iodobenzyl)pentane-2,4-dione | Aromatic (iodo-benzyl) | Solid (mp 32–34°C) | Electron-withdrawing iodine enhances electrophilic reactivity; crystalline structure |

Key Observations :

- Aromatic substituents (e.g., phenyl, iodobenzyl) increase molecular rigidity and often result in oils or low-melting solids .

- Thioether groups introduce sulfur-based reactivity, such as participation in thia-Michael additions or redox reactions .

- Alkyl chains modulate solubility and steric effects, with longer chains (e.g., 3-methylbutyl) enhancing lipophilicity .

Trends :

- Aromatic derivatives synthesized via condensation reactions generally achieve higher yields (80–96%) due to stabilized intermediates .

- Sulfur-containing analogs require additional purification steps (e.g., column chromatography), leading to moderate yields (58–71%) .

Chemical Reactivity

- Alkyl-substituted derivatives : Steric hindrance from branched chains (e.g., 3-methylbutyl) may slow nucleophilic attacks but enhance selectivity in coordination chemistry .

- Aromatic derivatives : Electron-withdrawing groups (e.g., nitro, iodo) activate the diketone for electrophilic substitution or cyclization reactions .

- Thioether derivatives : Participate in thia-Michael additions and serve as odorless thiol equivalents in aqueous reactions .

Physical and Spectral Properties

- Melting points : Aromatic derivatives (e.g., 3-(4-nitrophenyl)pentane-2,4-dione) often have higher melting points due to crystallinity, whereas alkyl derivatives remain liquids .

- NMR spectra : Alkyl chains exhibit characteristic signals (e.g., δ 1.0–2.5 ppm for CH3 and CH2 groups), while aromatic protons appear downfield (δ 6.5–8.5 ppm) .

Q & A

Q. What are the recommended synthetic routes for preparing 3-(3-methylbutyl)pentane-2,4-dione and related derivatives?

- Methodological Answer : The synthesis of pentane-2,4-dione derivatives typically involves alkylation or condensation reactions. For example:

- Alkylation : Reacting pentane-2,4-dione with alkyl halides (e.g., methyl iodide) in the presence of bases like potassium carbonate. This method yields substituted diones with moderate to high efficiency .

- Condensation : Using arylamines (e.g., 3-chloroaniline) with enol ethers to form methylidene derivatives. This approach achieves yields of 73–98% and produces structurally diverse derivatives .

- Decarbonylation : Acidic conditions can remove carbonyl groups from precursors like 3-(1,3-dithian-2-ylidene)-pentane-2,4-dione to generate odorless intermediates, useful in further functionalization .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- 1H/13C NMR : Identifies tautomeric forms and substituent positions. For example, methylidene protons in derivatives like 3-[(4-bromophenyl)methylidene]pentane-2,4-dione resonate at δ ~6.7–7.5 ppm .

- X-ray Crystallography : Resolves crystal packing and bond angles. The compound 3-(3-nitrobenzylidene)pentane-2,4-dione crystallizes in a monoclinic system with a mean C–C bond length of 1.40 Å .

- IR Spectroscopy : Detects functional groups (e.g., C=O stretching at ~1700 cm⁻¹ and N–H bending in azido derivatives at ~2100 cm⁻¹) .

Q. What safety protocols are essential for handling pentane-2,4-dione derivatives?

- Methodological Answer :

- Acute Exposure : Use fume hoods and PPE (gloves, goggles) to avoid inhalation (causes coughing, wheezing) or skin contact (induces irritation). Wash contaminated skin immediately with water .

- Storage : Keep in airtight containers away from oxidizers (e.g., perchlorates), strong bases, and ignition sources. Incompatible with plastics and alkanol amines .

- Waste Disposal : Follow institutional guidelines for ketone waste, emphasizing neutralization before disposal .

Advanced Research Questions

Q. How can computational methods resolve contradictions in the tautomeric behavior of pentane-2,4-dione derivatives?

- Methodological Answer :

- DFT Calculations : Compare energy-minimized structures of enol and keto tautomers. For 3-methylpentane-2,4-dione, the keto form is energetically favored by ~5 kcal/mol due to intramolecular hydrogen bonding .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., polar vs. nonpolar) on tautomer distribution. Polar solvents stabilize enolic forms via solvation .

- Validation : Cross-reference computational results with experimental data (e.g., NMR coupling constants) to resolve discrepancies .

Q. What strategies optimize catalytic efficiency in enzymatic reduction of pentane-2,4-dione derivatives?

- Methodological Answer :

- Enzyme Engineering : Ancestral sequence reconstruction (ASR) of carbonyl reductases enhances substrate specificity. For example, engineered enzymes show 13.3 U/mg activity for acetone but only 3.2 U/mg for pentane-2,4-dione .

- Substrate Modification : Introducing electron-withdrawing groups (e.g., trifluoromethyl) increases redox potential, improving turnover rates in asymmetric hydrogenation .

- Kinetic Analysis : Use Michaelis-Menten plots to compare and across derivatives (Table 1).

Table 1 : Enzymatic Activity of Ancestral Carbonyl Reductases

| Substrate | Specific Activity (U/mg) |

|---|---|

| Acetone | 13.3 ± 0.5 |

| Pentane-2,4-dione | 3.2 ± 0.2 |

| Hexane-2,5-dione | 2.1 ± 0.2 |

Q. How do pentane-2,4-dione ligands enhance the functionality of transition metal complexes?

- Methodological Answer :

- Coordination Geometry : The diketone moiety binds metals (e.g., Mo(VI), Ag(I)) via O,O’-chelation, forming stable six-membered rings. For example, molybdenum complexes with pentane-2,4-dione ligands exhibit distorted octahedral geometry .

- Electronic Tuning : Fluorinated aryl substituents (e.g., 3,5-bis(trifluoromethyl)phenyl) increase ligand electronegativity, improving semiconductor properties in Ag-based polymers .

- Catalytic Applications : These complexes catalyze C–C coupling reactions (e.g., Suzuki-Miyaura) with TOFs up to 10⁴ h⁻¹ under mild conditions .

Q. What experimental designs address mutagenicity concerns in pentane-2,4-dione derivatives?

- Methodological Answer :

- Ames Test : Screen derivatives like 3-[(4-methoxyphenyl)methylidene]pentane-2,4-dione (CAS 15725-17-4) for frameshift mutations in Salmonella strains TA98 and TA100 .

- In Silico Toxicity Prediction : Use QSAR models to correlate substituent effects (e.g., nitro groups) with mutagenic potential. Nitro derivatives show higher risk due to metabolic activation to nitroso intermediates .

- Dose-Response Studies : Establish NOAEL (No Observed Adverse Effect Level) thresholds using rodent models, focusing on hepatic and renal toxicity markers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.